molecular formula C16H12N2O3S2 B2598010 (E)-3-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid CAS No. 847044-88-6

(E)-3-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid

Cat. No.: B2598010
CAS No.: 847044-88-6
M. Wt: 344.4
InChI Key: SIPBRPUXOIRLKJ-UKTHLTGXSA-N
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Description

(E)-3-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid is a recognized and potent small-molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). This enzyme is a critical negative regulator of the insulin and leptin signaling pathways, making it a prominent therapeutic target for type 2 diabetes and obesity . The compound acts through a highly specific, non-competitive mechanism, forming a covalent bond with the active site cysteine residue of PTP1B, which leads to sustained enzyme inhibition. Its research value is underscored by its exceptional selectivity for PTP1B over a broad range of other phosphatases, such as T-cell protein tyrosine phosphatase (TCPTP), which is essential for validating the specific role of PTP1B in cellular and animal models of metabolic disease. Researchers utilize this inhibitor to elucidate the intricate dynamics of insulin receptor signaling, to investigate leptin sensitivity and energy homeostasis, and to explore potential anti-diabetic and anti-obesity drug candidates. Its application extends to probing PTP1B's role in other pathological contexts, including its documented involvement in HER2-positive breast cancer progression , where it can be used to study the phosphatase's impact on oncogenic signaling networks.

Properties

IUPAC Name

3-[(5E)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S2/c1-17-7-3-6-11(17)9-13-14(19)18(16(22)23-13)12-5-2-4-10(8-12)15(20)21/h2-9H,1H3,(H,20,21)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPBRPUXOIRLKJ-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with 4-oxo-2-thioxothiazolidine-3-yl)benzoic acid under specific conditions to form the desired product. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as piperidine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

(E)-3-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Challenges : The (E)-configuration requires precise reaction conditions (e.g., Wittig reactions with bulky bases).
  • Computational Insights: Molecular docking predicts strong binding to NADPH oxidase (NOX4) due to thioxo-pyrrole interactions .

Biological Activity

(E)-3-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid, a compound with the molecular formula C17H15N3O2S2C_{17}H_{15}N_{3}O_{2}S_{2} and a molecular weight of 357.5 g/mol, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its antibacterial, antifungal, and anticancer effects, while also discussing relevant case studies and research findings.

Chemical Structure and Properties

The structure of the compound features a thioxothiazolidin moiety linked to a benzoic acid derivative, which is significant for its biological activity. The thiazolidin ring is known for various pharmacological properties, including anti-inflammatory and antimicrobial effects.

Antibacterial Activity

Recent studies have evaluated the antibacterial potential of thiazolidin derivatives, including our compound of interest. A comparative analysis indicated that similar compounds exhibit significant inhibitory effects against various bacterial strains. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Thiazolidin Derivative AStaphylococcus aureus0.5 µg/mL
Thiazolidin Derivative BEscherichia coli1.0 µg/mL
This compoundNot yet evaluated-

The compound has not been directly tested against specific bacterial strains in published studies but is hypothesized to share similar activity due to structural similarities with known effective compounds.

Antifungal Activity

Thiazolidin derivatives have also shown promising antifungal properties. A study involving various thiazolidin compounds demonstrated their effectiveness against Candida species and Aspergillus spp. The following table summarizes findings from related compounds:

CompoundFungal StrainMIC (µg/mL)
Compound CCandida albicans0.25
Compound DAspergillus niger0.5
This compoundNot yet evaluated-

Again, while direct data on the compound is lacking, its chemical structure suggests potential antifungal activity.

Anticancer Activity

The anticancer properties of thiazolidin derivatives are well-documented. Research indicates that these compounds can induce apoptosis in various cancer cell lines. For example:

Study ReferenceCell LineIC50 (µM)
Study 1MCF-7 (breast cancer)10
Study 2HeLa (cervical cancer)15
This compoundNot yet evaluated-

The exact mechanism of action remains to be elucidated; however, it is believed that the compound may inhibit cell proliferation through modulation of apoptotic pathways.

Case Studies and Research Findings

A notable study examined a series of thiazolidine derivatives in vitro for their biological activities. The findings revealed that modifications to the thiazolidine ring significantly influenced antibacterial and anticancer efficacy. The study concluded that further research into the structure–activity relationship (SAR) could yield more potent derivatives.

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